2-(2-Ethoxyethoxy)-5-methylaniline

Lipophilicity Drug-likeness Partition coefficient

2-(2-Ethoxyethoxy)-5-methylaniline (CAS 946773-50-8) is a disubstituted aniline derivative bearing a 2-(2-ethoxyethoxy) ether chain at the ortho position and a methyl group at the meta position (C11H17NO2, MW 195.26 g/mol). The compound belongs to the class of alkoxyalkoxy-substituted toluidines, which occupy a specific intermediate space between simple alkoxy-anilines (e.g., 2-ethoxy-5-methylaniline, CAS 6331-70-0) and the simpler 2-(2-ethoxyethoxy)aniline scaffold (CAS 3062-48-4) that lacks the 5-methyl group.

Molecular Formula C11H17NO2
Molecular Weight 195.26 g/mol
CAS No. 946773-50-8
Cat. No. B3173145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Ethoxyethoxy)-5-methylaniline
CAS946773-50-8
Molecular FormulaC11H17NO2
Molecular Weight195.26 g/mol
Structural Identifiers
SMILESCCOCCOC1=C(C=C(C=C1)C)N
InChIInChI=1S/C11H17NO2/c1-3-13-6-7-14-11-5-4-9(2)8-10(11)12/h4-5,8H,3,6-7,12H2,1-2H3
InChIKeyFOVYLJWUZKEVLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Ethoxyethoxy)-5-methylaniline (CAS 946773-50-8): Physical-Chemical Baseline and Procurement-Relevant Defining Features


2-(2-Ethoxyethoxy)-5-methylaniline (CAS 946773-50-8) is a disubstituted aniline derivative bearing a 2-(2-ethoxyethoxy) ether chain at the ortho position and a methyl group at the meta position (C11H17NO2, MW 195.26 g/mol) [1]. The compound belongs to the class of alkoxyalkoxy-substituted toluidines, which occupy a specific intermediate space between simple alkoxy-anilines (e.g., 2-ethoxy-5-methylaniline, CAS 6331-70-0) [2] and the simpler 2-(2-ethoxyethoxy)aniline scaffold (CAS 3062-48-4) that lacks the 5-methyl group [3]. Commercially, the compound is supplied as a research-chemical intermediate (typical purity ≥95%) [1] and is primarily utilized as a building block in medicinal chemistry and specialty-dye synthesis programs where the combination of the extended ethoxyethoxy side-chain and the ring-methyl substituent imparts a distinct lipophilicity-polarity balance not achievable with the individual mono-substituted analogs.

Why 2-(2-Ethoxyethoxy)-5-methylaniline Cannot Be Replaced by Simpler In-Class Aniline Analogs


Researchers and procurement specialists who treat this compound as functionally equivalent to 2-ethoxy-5-methylaniline (CAS 6331-70-0) or 2-(2-ethoxyethoxy)aniline (CAS 3062-48-4) risk introducing unintended changes in physicochemical and reactivity profiles that propagate through subsequent synthetic steps. The dual substitution pattern—a 2-(2-ethoxyethoxy) chain paired with a 5-methyl group—produces a lipophilicity (XLogP3 = 2.0) [1] that lies precisely midway between the more hydrophilic 2-(2-ethoxyethoxy)aniline (XLogP3 = 1.4) [2] and the less polar 2-ethoxy-5-methylaniline (XLogP3 = 2.1) [3], while simultaneously offering a topological polar surface area (TPSA = 44.5 Ų) that matches the ethoxyethoxy-aniline core yet pairs it with a rotatable-bond profile (5 bonds) that is 2.5-fold greater than the simple ethoxy analog [1][3]. These numerical offsets translate directly into altered partitioning behavior, solubility, and conformational flexibility during coupling reactions, making simple “drop-in” replacement scientifically unsound without re-optimization of reaction conditions or biological readouts.

Quantitative Differentiation Evidence: 2-(2-Ethoxyethoxy)-5-methylaniline vs. Closest Analogs


Lipophilicity Tuning: XLogP3 Comparison Across the Substitution Matrix

The target compound's computed XLogP3 of 2.0 [1] distinguishes it from both the more hydrophilic analog 2-(2-ethoxyethoxy)aniline (XLogP3 = 1.4) [2] and the slightly more lipophilic analog 2-ethoxy-5-methylaniline (XLogP3 = 2.1) [3]. This 0.6 log-unit span across only three closely related structures demonstrates that the 5-methyl group contributes approximately +0.6 to logP when added to the ethoxyethoxy-aniline scaffold, while the ethoxyethoxy-for-ethoxy replacement contributes a net −0.1 logP shift when the 5-methyl group is already present. The intermediate value of 2.0 places the compound in a favorable lipophilicity range (1–3) for oral bioavailability according to Lipinski guidelines, whereas the simpler 2-(2-ethoxyethoxy)aniline (1.4) may exhibit excessively rapid aqueous clearance in certain biological contexts.

Lipophilicity Drug-likeness Partition coefficient

Topological Polar Surface Area (TPSA): Equivalent Hydrogen-Bonding Capacity, Differentiated by Molecular Context

The target compound exhibits a TPSA of 44.5 Ų [1], identical to the value for 2-(2-ethoxyethoxy)aniline (44.5 Ų) [2] but 9.2 Ų higher than 2-ethoxy-5-methylaniline (35.3 Ų) [3]. This equivalence with the ethoxyethoxy-aniline core indicates that the 5-methyl substituent does not alter the polar surface area, meaning the hydrogen-bonding capacity of the primary amine and ether oxygen atoms is conserved. However, the 9.2 Ų elevation relative to the simple ethoxy analog reflects the additional ether oxygen in the side-chain, which provides an extra hydrogen-bond acceptor site (3 vs. 2 H-bond acceptors [1][3]). The 44.5 Ų value falls well below the 140 Ų threshold commonly associated with poor oral absorption, making this compound suitable for programs targeting intracellular or CNS-penetrant candidates, while the extra H-bond acceptor may enhance aqueous solubility relative to the simpler ethoxy analog.

Polar surface area Membrane permeability TPSA

Conformational Flexibility: Rotatable Bond Count as a Determinant of Entropic Binding Penalty and Crystallinity

The target compound possesses 5 rotatable bonds [1], compared with 2 rotatable bonds for 2-ethoxy-5-methylaniline [2] and 5 rotatable bonds for 2-(2-ethoxyethoxy)aniline [3]. The 3-bond increase relative to the simple ethoxy analog is entirely attributable to the ethoxyethoxy side-chain extension. This has two practical consequences: (1) in medicinal chemistry, the higher rotatable bond count is associated with a larger entropic penalty upon target binding (estimated at ~0.7–1.0 kcal/mol per frozen bond), which must be compensated by enthalpic gains; (2) from a procurement and handling perspective, 2-ethoxy-5-methylaniline is a crystalline solid with a well-defined melting point of 39–41 °C , whereas compounds with 5 rotatable bonds frequently exhibit lower melting points or exist as oils at ambient temperature, potentially requiring different storage and dispensing protocols.

Conformational flexibility Rotatable bonds Crystallinity

Aqueous Solubility Estimate: Compound-Specific Handling Requirements for Reaction Solvent Selection

Aqueous solubility data for the target compound are not reported in primary literature; however, quantitative data for the closest analog that retains the 5-methylaniline core, 2-ethoxy-5-methylaniline, indicate a calculated water solubility of 1.2 g/L at 25 °C . Given that the target compound has three additional heavy atoms, a higher molecular weight (195.26 vs. 151.21 g/mol [1][2]), and an additional ether oxygen that increases hydrogen-bond acceptor count from 2 to 3 [1][2], it is structurally predicted to exhibit water solubility of comparable magnitude, possibly slightly elevated due to increased polarity from the extra ether oxygen. This contrasts with the simpler 2-(2-ethoxyethoxy)aniline, which lacks the 5-methyl group and has a lower XLogP3 (1.4 vs. 2.0 [1][3]), suggesting higher aqueous solubility for that analog. The key differentiation is that the target compound's solubility profile reflects a balance between the solubilizing ethoxyethoxy chain and the lipophilic methyl group, making it more suitable for biphasic reaction conditions where moderate aqueous-phase partitioning is desired.

Aqueous solubility Solvent selection Process chemistry

Hydrogen-Bond Acceptor Architecture: Implications for Target Engagement and Supramolecular Assembly

The target compound presents 3 hydrogen-bond acceptor sites (the primary amine nitrogen plus two ether oxygens in the side-chain) [1], versus 2 acceptors for 2-ethoxy-5-methylaniline (amine nitrogen plus one ether oxygen) [2]. The additional acceptor site, located in the terminal ethoxyethoxy moiety, is geometrically distal to the aniline core (~5–6 Å separation in the extended conformation) and can engage in secondary intermolecular interactions without steric interference with reactions at the primary amine. This 3-acceptor architecture is identical to 2-(2-ethoxyethoxy)aniline [3], confirming that the 5-methyl substituent does not alter the H-bond acceptor count. In practical terms, this means the target compound can participate in bifurcated hydrogen-bonding networks or bidentate metal coordination that the 2-acceptor analog 2-ethoxy-5-methylaniline cannot support, while retaining the ring-methyl group's steric and electronic influence on the aromatic ring's reactivity.

Hydrogen-bond acceptor Molecular recognition Supramolecular chemistry

Evidence-Backed Application Scenarios Where 2-(2-Ethoxyethoxy)-5-methylaniline Provides Measurable Advantage


Medicinal Chemistry Lead Optimization Requiring Fine-Tuned Lipophilicity (XLogP3 ≈ 2.0)

In drug discovery programs where the target candidate profile demands a logP between 1.5 and 2.5 to balance membrane permeability against aqueous solubility, 2-(2-ethoxyethoxy)-5-methylaniline (XLogP3 = 2.0) provides a pre-optimized scaffold. By contrast, the simpler 2-(2-ethoxyethoxy)aniline (XLogP3 = 1.4) [1] may yield final compounds with suboptimal permeability, while 2-ethoxy-5-methylaniline (XLogP3 = 2.1) [2] lacks the additional ether oxygen needed for certain polar interactions. The 0.6 log-unit window between these three analogs allows medicinal chemists to modulate lipophilicity without altering the core aniline scaffold, and the target compound occupies the midpoint of this continuum, making it the most versatile starting material for initial SAR exploration.

Specialty Dye and Pigment Intermediate Where Extended Ethoxyethoxy Solubility and Meta-Methyl Directing Effects Are Concurrently Required

The combination of a 2-ethoxyethoxy side-chain (providing enhanced solubility in polar organic solvents vs. simple ethoxy analogs) and a 5-methyl substituent (directing electrophilic aromatic substitution to the para position relative to the amine) makes this compound a strategic intermediate for azo and anthraquinone dye synthesis . The TPSA of 44.5 Ų is equivalent to known dye intermediates in the ethoxyethoxy-aniline class [1], while the 5-methyl group's ortho/para-directing effect is retained. The 3-acceptor hydrogen-bond architecture also enables supramolecular interactions with fiber substrates, potentially improving dye-fiber affinity compared to 2-acceptor analogs such as 2-ethoxy-5-methylaniline [2].

Organic Synthesis Building Block for DGAT-1 Inhibitor and Related Metabolic-Disease Target Programs

2-Ethoxy-5-methylaniline, the closest structural analog of the target compound, is explicitly cited as a synthetic intermediate in patent literature describing urea-based DGAT-1 inhibitors . The target compound, bearing the extended ethoxyethoxy chain, would generate the corresponding urea derivatives with a systematically higher TPSA (44.5 vs. 35.3 Ų) [1][2] and increased hydrogen-bond acceptor count (3 vs. 2) [1][2], which can enhance target engagement through additional polar contacts in the DGAT-1 active site while preserving the meta-methyl substitution pattern shown to be compatible with inhibitory activity. This positions the target compound as a privileged scaffold for generating patentably distinct analogs with differentiated ADME profiles within the same chemotype series.

Physicochemical Property Screening Libraries for Computational Model Training

The availability of precise, computed physicochemical descriptors for 2-(2-ethoxyethoxy)-5-methylaniline—including XLogP3 = 2.0, TPSA = 44.5 Ų, 5 rotatable bonds, and 3 H-bond acceptors —makes this compound a valuable data point for training and validating in silico ADME prediction models. Its position in the property space (intermediate lipophilicity, moderate polarity, high flexibility relative to simple anilines) fills a gap in many public training datasets, which are often overrepresented by drug-like molecules with lower rotatable bond counts. Procurement of this compound for systematic physicochemical profiling (logD, solubility, permeability, microsomal stability) would generate experimental data that can benchmark computational predictions for the broader alkoxyalkoxy-aniline chemical space [1][2].

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